molecular formula C13H15NS B14052330 Piperidine,4-benzo[b]thien-5-yl-

Piperidine,4-benzo[b]thien-5-yl-

Cat. No.: B14052330
M. Wt: 217.33 g/mol
InChI Key: LCYBAAHMTWUYQR-UHFFFAOYSA-N
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Description

Piperidine,4-benzo[b]thien-5-yl- is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of therapies for parasitic and central nervous system (CNS) disorders. Compounds featuring a piperidine ring fused with a benzothiophene moiety, similar in structure to this product, have been identified as potent inhibitors of Trypanothione Reductase (TryR), a key enzyme for the survival of trypanosome parasites responsible for diseases like Human African Trypanosomiasis (HAT) . This makes such compounds valuable tools for antiparasitic drug discovery. The structural motif of a piperidine linked to a benzo[b]thien group is also recognized as a privileged scaffold in neuroscience . This core structure is found in ligands for various neurological targets, indicating its potential for researching Parkinson's disease, Alzheimer's disease, and related cholinergic deficiencies . Furthermore, the piperidine ring is a common feature in a wide array of bioactive molecules and approved drugs, underscoring its fundamental importance in drug design . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

4-(1-benzothiophen-5-yl)piperidine

InChI

InChI=1S/C13H15NS/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14H,3-4,6-7H2

InChI Key

LCYBAAHMTWUYQR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Benzothiophene-Piperidine Precursors

The most widely documented route involves the cyclization of benzothiophene derivatives with piperidine precursors. A seminal patent (WO2001046143A1) outlines a stereoselective synthesis starting from 4-(3-methylbenzo[b]thiophen-5-yl)piperidine hydrochloride. The process employs a four-step sequence:

  • Deprotonation and Layer Separation : Treatment with sodium hydroxide in ether-water mixtures isolates the free base.
  • Chlorination : Reaction with N-chlorosuccinimide in tetrahydrofuran (THF) yields N-chloro-4-(3-methylbenzo[b]thiophen-5-yl)piperidine.
  • Lithium-Mediated Methylation : Methyllithium in ether introduces a methyl group at the 2-position of the piperidine ring, forming the trans-isomer with >90% stereoselectivity.
  • Reductive Amination : Sodium borohydride reduces imine intermediates, followed by pivaloylation to stabilize the product.

This method achieves an overall yield of 68–72%, with purity exceeding 98% after acid-base extraction. Comparative studies suggest that the choice of solvent (ether vs. THF) impacts reaction kinetics, with THF reducing side-product formation by 15%.

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts to couple preformed benzothiophene and piperidine fragments. US9206169B2 discloses a Suzuki-Miyaura coupling between 4-bromobenzo[b]thiophene and piperazine derivatives using tris(dibenzylideneacetone)dipalladium(0) and BINAP ligands. Key parameters include:

  • Catalytic System : Pd(dba)₂ (2 mol%), BINAP (3 mol%), sodium tert-butoxide (1.5 equiv).
  • Solvent Optimization : Toluene outperforms DMF or dioxane, enhancing yields from 45% to 82%.
  • Temperature : Reflux conditions (110°C) prevent premature catalyst deactivation.

This method is advantageous for introducing diverse substituents on the piperidine ring, though scalability remains challenging due to ligand costs.

Mechanistic Insights and Reaction Optimization

Acid-Catalyzed Cyclization Dynamics

The benzothiophene core is often synthesized via acid-catalyzed cyclization of o-mercaptocinnamic acid derivatives, as detailed in US5569772A. Polyphosphoric acid (PPA) at 85–90°C induces intramolecular thioether formation, though regioselectivity issues arise (3:1 ratio of 6-methoxy vs. 4-methoxy isomers). Substituting PPA with p-toluenesulfonic acid in dichloroethane improves regiocontrol (9:1 ratio) and reduces reaction time from 8 hours to 2 hours.

Solvent and Temperature Effects

Ethanol and acetonitrile are preferred for piperidine ring closure due to their polarity and boiling points. Kinetic studies reveal that acetonitrile accelerates cyclization by 30% compared to ethanol but requires stricter moisture control. Lowering the temperature from 80°C to 60°C in ethanol minimizes byproduct formation (e.g., N-alkylated derivatives) from 12% to 4%.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance reproducibility and throughput. A representative protocol involves:

  • Precursor Mixing : 4-(3-Methylbenzo[b]thiophen-5-yl)piperidine and methyllithium are combined in a T-shaped mixer at 5°C.
  • Reactor Parameters : Residence time of 20 minutes in a PTFE-coated tube (ID: 2 mm) ensures complete imine formation.
  • In-Line Extraction : A membrane-based separator isolates the organic phase with 95% efficiency, reducing downstream purification steps.

This system achieves a space-time yield of 1.2 kg/L·day, a 4-fold improvement over batch processes.

Analytical and Spectroscopic Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a Zorbax® RX-C8 column and gradient elution (acetonitrile/phosphate buffer) resolves Piperidine,4-benzo[b]thien-5-yl- from regioisomers. Typical retention times are 12.3 minutes (target compound) vs. 14.1 minutes (4-methyl isomer).

Nuclear Magnetic Resonance (NMR) Characterization

13C NMR (DMSO-d₆, 75 MHz) exhibits key signals at δ 13.5 (C-3 methyl), 29.6 (C-2 piperidine), and 139.6 ppm (benzothiophene C-5). The absence of δ 45–50 ppm signals confirms the absence of N-oxide byproducts.

Comparative Evaluation of Synthesis Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Cyclization 72 98.5 High 1,200
Pd-Catalyzed 82 97.2 Moderate 3,800
Continuous Flow 85 99.1 Very High 900

Chemical Reactions Analysis

Types of Reactions

Piperidine,4-benzo[b]thien-5-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Amines, thiols.

Scientific Research Applications

Piperidine,4-benzo[b]thien-5-yl- is a heterocyclic compound featuring a piperidine ring fused with a benzo[b]thienyl moiety, making it of interest in medicinal chemistry for its potential biological activities and therapeutic uses. The molecular structure combines a six-membered saturated nitrogen-containing ring (piperidine) with a fused aromatic system containing sulfur (benzo[b]thiene).

Pharmaceutical Development

Piperidine,4-benzo[b]thien-5-yl- has potential applications in pharmaceutical development due to its biological activity. Studies have explored its use as an enzyme inhibitor, specifically of monoacylglycerol lipase, which is involved in endocannabinoid metabolism. Inhibition of this enzyme can increase endocannabinoid levels, potentially leading to analgesic effects and modulation of pain pathways. Piperidine derivatives have also demonstrated pain-relieving effects and potential applications in treating neurological disorders by interacting with neurotransmitter systems.

Scientific Research Applications

Piperidine,4-benzo[b]thien-5-yl- has uses as a building block in chemical synthesis. Additionally, it has a wide range of applications in scientific research.

Interaction Studies

Interaction studies involving Piperidine,4-benzo[b]thien-5-yl- assess its binding affinity to various receptors and enzymes. These studies provide insights into how modifications to the piperidine or benzo[b]thienyl moieties affect pharmacodynamics and pharmacokinetics. Interactions with cannabinoid receptors suggest potential therapeutic roles in modulating endocannabinoid signaling pathways.

Related Compounds

Piperidine,4-benzo[b]thien-5-yl- shares structural similarities with other compounds, including:

  • 1-(1-benzothiophen-2-yl)cyclohexylpiperidine Contains a cyclohexyl group instead of piperidine; this structural difference influences its activity.
  • Piperidin-4-one Lacks the benzo[b]thienyl moiety and is primarily used as an intermediate in synthesis.
  • 1-(benzo[b]thiophen-2-yl)piperazine Features a piperazine ring instead of piperidine, which alters receptor binding profiles.

These variations in ring structures and substituents impact the biological activities and therapeutic potentials of these compounds. Piperidine,4-benzo[b]thien-5-yl-'s unique combination of a piperidine ring and a benzo[b]thiene group distinguishes it from related compounds, providing specific interactions that may enhance its pharmacological profile.

Table of Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-(1-benzothiophen-2-yl)cyclohexylpiperidineContains a cyclohexyl group instead of piperidineDifferent cyclic structure influences activity
Piperidin-4-oneLacks the benzo[b]thienyl moietyPrimarily used as an intermediate in synthesis
1-(benzo[b]thiophen-2-yl)piperazineFeatures a piperazine ring instead of piperidineAlters receptor binding profiles

Mechanism of Action

The mechanism of action of Piperidine,4-benzo[b]thien-5-yl- involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Modifications

Aromatic Substituent Variations

Table 2: Comparison of Aromatic Substituents on Piperidine Derivatives
Compound Aromatic Group Key Application/Activity Reference
Piperidine,4-benzo[b]thien-5-yl- Benzo[b]thiophene Potential CNS modulation (inferred from BTCP analogues)
Paroxetine 1,3-Benzodioxol-5-yl Selective serotonin reuptake inhibition (SSRI)
4-Piperidinyl-benzaldehyde 4-Fluorophenyl Precursor for antimicrobial thiosemicarbazones
Aloperine Fused piperidine rings Antiviral and anti-inflammatory properties
  • Key Insight : Benzo[b]thiophene offers sulfur-mediated hydrogen bonding and enhanced lipophilicity compared to oxygen-containing groups (e.g., benzodioxole in paroxetine) or halogens (e.g., fluorine in 4-fluorophenyl derivatives) .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison of Piperidine Derivatives
Compound logP* Solubility (mg/mL) Oral Bioavailability Reference
Piperidine,4-benzo[b]thien-5-yl- ~3.5 (predicted) Low (hydrophobic) Moderate (estimated)
Chromeno-pyrimidine-piperidine 2.8 0.15 High (computational)
Piperine 2.67 0.01 Low

*Predicted using analogous structures.

    Q & A

    Basic Questions

    Q. What safety protocols are critical when handling Piperidine derivatives like 4-benzo[b]thien-5-yl-piperidine?

    • Methodological Answer :

    • Always wear PPE (nitrile gloves, chemical-resistant lab coat, and safety goggles).
    • In case of skin contact, wash immediately with soap and water for 15 minutes .
    • Use fume hoods for volatile reactions and ensure proper ventilation.
    • For eye exposure, rinse cautiously with water for several minutes and seek immediate medical attention .
    • Store away from oxidizing agents and acids to prevent hazardous reactions.

    Q. How should Piperidine derivatives be stored to minimize degradation?

    • Methodological Answer :

    • Store in airtight, light-resistant containers under inert gas (e.g., argon or nitrogen) at 2–8°C.
    • Avoid long-term storage; degradation can increase toxicity or instability. Periodically reassess stored samples using analytical techniques like HPLC or NMR .

    Q. What solvent systems are optimal for synthesizing Piperidine derivatives?

    • Methodological Answer :

    • Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for moisture-sensitive reactions, as demonstrated in the synthesis of 4-benzylpiperidine derivatives under argon .
    • For polar intermediates, ethyl acetate/hexane mixtures (e.g., 9:1 v/v) are effective for column chromatography purification .

    Q. Which analytical techniques confirm the purity and structure of Piperidine derivatives?

    • Methodological Answer :

    • IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹).
    • NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon connectivity .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    • HPLC : Assess purity (>97% as per published protocols) using C18 columns and UV detection at 254 nm .

    Advanced Research Questions

    Q. How can enantiomeric purity of chiral Piperidine derivatives be optimized?

    • Methodological Answer :

    • Chiral HPLC : Use Chiralpak® IA/IB columns with n-hexane/isopropanol (95:5) mobile phase. Monitor enantiomeric excess (ee) via retention time differences.
    • Example: (±)-4-(4-benzylpiperidin-1-yl)-2-phenylbutan-2-ol was resolved into (+)- and (-)-enantiomers with 99.9% and 98.0% ee, respectively .
    • Table : Enantiomer Separation Data
    Enantiomeree (%)Retention Time (min)
    (+)-form99.912.3
    (-)-form98.014.7

    Q. What computational strategies predict the pharmacokinetic properties of Piperidine derivatives?

    • Methodological Answer :

    • QSAR Modeling : Use ADMET Predictor™ to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. Validate models using experimental pIC50 values .
    • Key Descriptors : Hydrophobicity (ClogP), hydrogen-bond acceptor count, and topological polar surface area (TPSA).
    • Example: A QSAR model for phenyl piperidines achieved R² = 0.89 between predicted and experimental pIC50 values .

    Q. How are theoretical pKa values validated for Piperidine derivatives?

    • Methodological Answer :

    • Compare density functional theory (DFT)-calculated pKa values with experimental data from potentiometric titrations.
    • For substituted piperidines, deviations <0.5 units confirm model reliability. Example: N-methylpiperidine showed a calculated pKa of 10.2 vs. experimental 10.4 .

    Q. What reaction mechanisms govern intramolecular acyl transfer in spiropiperidine synthesis?

    • Methodological Answer :

    • Stepwise Mechanism :

    Benzylation of the quinoline nitrogen under HCOONH4/Pd/C conditions.

    Acyl migration via a six-membered transition state, confirmed by ¹³C NMR and NOE experiments .

    • Key Evidence : Absence of racemization during acyl transfer supports a concerted process.

    Q. How can green chemistry principles improve Piperidine synthesis?

    • Methodological Answer :

    • Solvent Reduction : Use microwave-assisted synthesis to cut reaction times and solvent volumes by 50%.
    • Catalysis : Replace stoichiometric reagents with recyclable catalysts (e.g., Cu(OTf)₂ in DCM ).
    • Waste Mitigation : Employ membrane filtration to recover Piperidine derivatives, reducing hazardous waste .

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